molecular formula C12H13N3O2S2 B2716294 6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448046-85-2

6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Cat. No. B2716294
CAS RN: 1448046-85-2
M. Wt: 295.38
InChI Key: UDIZNHYZAZAARF-UHFFFAOYSA-N
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Description

“6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of pyrimidine derivatives has been described in numerous methods . For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .


Molecular Structure Analysis

The molecular structure of pyrimidines, including “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”, is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3 . Further structural analysis would require more specific information or experimental data such as NMR or X-ray crystallography.

Scientific Research Applications

Mechanism of Action

    Target of Action

    Pyrimidines, such as “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine”, often target various enzymes and receptors in the body. The specific targets can vary widely depending on the exact structure of the compound .

    Mode of Action

    Pyrimidines typically interact with their targets by binding to active sites or other key regions, which can inhibit the target’s function or modulate it in some way . The exact mode of action for “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” would depend on its specific target.

    Biochemical Pathways

    Pyrimidines are involved in a variety of biochemical pathways, particularly those related to nucleic acid synthesis. They can affect cellular processes such as cell growth, differentiation, and apoptosis .

    Pharmacokinetics

    The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of pyrimidines can vary widely depending on their exact structure. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .

    Result of Action

    The molecular and cellular effects of pyrimidines like “6-((5-ethylthiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” can include changes in gene expression, cell cycle arrest, and induction of apoptosis .

    Action Environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of pyrimidines .

properties

IUPAC Name

6-(5-ethylthiophen-2-yl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2S2/c1-2-10-3-4-12(18-10)19(16,17)15-6-9-5-13-8-14-11(9)7-15/h3-5,8H,2,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIZNHYZAZAARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC3=CN=CN=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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